molecular formula C25H26ClN3O2S B2953184 6-(butylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 476305-74-5

6-(butylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2953184
CAS No.: 476305-74-5
M. Wt: 468.01
InChI Key: LKQUGAOXIMNKFW-UHFFFAOYSA-N
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Description

6-(butylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound belongs to the dihydropyridine class, which is known for its diverse biological activities.

Scientific Research Applications

6-(butylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating cardiovascular diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the dihydropyridine ring, introduction of the butylthio group, and subsequent functionalization with the chlorophenyl, cyano, and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

6-(butylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine ring to pyridine.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Halogenation or alkylation at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-functionalized compounds.

Mechanism of Action

The mechanism of action of 6-(butylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on ion channels or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.

    Amlodipine: A dihydropyridine derivative with antihypertensive properties.

    Nicardipine: Similar in structure and function, used to treat high blood pressure.

Uniqueness

6-(butylthio)-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its butylthio and cyano groups, in particular, may enhance its bioactivity and selectivity compared to other dihydropyridine compounds.

Properties

IUPAC Name

6-butylsulfanyl-4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O2S/c1-4-5-14-32-25-18(15-27)23(17-10-6-7-11-19(17)26)22(16(2)28-25)24(30)29-20-12-8-9-13-21(20)31-3/h6-13,23,28H,4-5,14H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQUGAOXIMNKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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